molecular formula C9H10ClFN2 B13455070 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride

3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride

Cat. No.: B13455070
M. Wt: 200.64 g/mol
InChI Key: RARBTNYLTCGFRY-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C9H9FN2·HCl. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 3-position and a [(methylamino)methyl] group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-fluorotoluene, undergoes nitration to form 3-fluoro-4-nitrotoluene.

    Reduction: The nitro group in 3-fluoro-4-nitrotoluene is reduced to an amino group, resulting in 3-fluoro-4-aminotoluene.

    Formylation: The amino group is then formylated to produce 3-fluoro-4-formylaminotoluene.

    Methylation: The formyl group is methylated to yield 3-fluoro-4-[(methylamino)methyl]toluene.

    Cyanation: Finally, the methyl group is converted to a nitrile group, forming 3-Fluoro-4-[(methylamino)methyl]benzonitrile, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Forms 3-Fluoro-4-[(methylamino)methyl]benzylamine.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The fluoro and nitrile groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzonitrile
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile
  • 4-Fluoro-3-(trifluoromethyl)benzenamine

Uniqueness

3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10ClFN2

Molecular Weight

200.64 g/mol

IUPAC Name

3-fluoro-4-(methylaminomethyl)benzonitrile;hydrochloride

InChI

InChI=1S/C9H9FN2.ClH/c1-12-6-8-3-2-7(5-11)4-9(8)10;/h2-4,12H,6H2,1H3;1H

InChI Key

RARBTNYLTCGFRY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)C#N)F.Cl

Origin of Product

United States

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